1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile
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Overview
Description
1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile is a complex organic compound with a unique structure that combines an indole core with bromophenyl and chloropyridazinyl substituents.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Indole derivatives are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound.
This suggests that the compound could potentially interact with a variety of biological targets and influence numerous biochemical pathways .
Preparation Methods
The synthesis of 1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromophenyl and chloropyridazinyl groups are then introduced through subsequent substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming diverse heterocyclic frameworks.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: This compound is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: It is used in material science for developing new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
What sets 1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole apart is its unique combination of bromophenyl and chloropyridazinyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
acetonitrile;(3-bromophenyl)-[3-(6-chloropyridazin-3-yl)indol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClN3O.C2H3N/c20-13-5-3-4-12(10-13)19(25)24-11-15(14-6-1-2-7-17(14)24)16-8-9-18(21)23-22-16;1-2-3/h1-11H;1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVHZQVIWMQFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Br)C4=NN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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